Artemisin
Overview
Description
It was discovered in 1972 by Tu Youyou, who was awarded the Nobel Prize in Physiology or Medicine in 2015 for this groundbreaking discovery . Artemisinin and its derivatives are renowned for their potent antimalarial properties, particularly against Plasmodium falciparum, the most deadly malaria parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions
Artemisinin is primarily extracted from the leaves and flower clusters of Artemisia annua. The extraction process involves using solvents such as petroleum ether or hexane to isolate the compound . The isolated artemisinin can then be purified using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of artemisinin has seen significant advancements. One notable method involves the use of genetically engineered yeast to produce a precursor compound, which is then chemically converted to artemisinin . This biotechnological approach is more efficient and sustainable compared to traditional extraction methods from the plant .
Chemical Reactions Analysis
Types of Reactions
Artemisinin undergoes various chemical reactions, including:
Oxidation: Artemisinin can be oxidized to form artemisinin derivatives such as dihydroartemisinin.
Substitution: Artemisinin can undergo substitution reactions to form various derivatives with different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride are used to convert artemisinin to dihydroartemisinin.
Substitution: Substitution reactions often involve reagents like boron trifluoride etherate for the synthesis of artemether and arteether.
Major Products
The major products formed from these reactions include dihydroartemisinin, artemether, artesunate, and arteether .
Scientific Research Applications
Artemisinin and its derivatives have a wide range of scientific research applications:
Biology: Studied for its effects on cellular processes and its potential as an anticancer agent.
Medicine: Primarily used in the treatment of malaria.
Industry: Employed in the pharmaceutical industry for the production of antimalarial drugs.
Mechanism of Action
The exact mechanism of action of artemisinin is not fully understood, but it is believed to involve the cleavage of its endoperoxide bridge by iron, leading to the generation of reactive oxygen species (ROS). These ROS cause damage to essential proteins and membranes within the malaria parasite, leading to its death . Artemisinin targets the parasite during the schizont stage of its life cycle, which is crucial for its replication .
Comparison with Similar Compounds
Similar Compounds
Dihydroartemisinin: A reduced form of artemisinin with similar antimalarial properties.
Artemether: A methyl ether derivative of dihydroartemisinin, used in combination therapies for malaria.
Artesunate: A water-soluble derivative of dihydroartemisinin, often used in severe malaria cases.
Arteether: An ethyl ether derivative of dihydroartemisinin, used in antimalarial treatments.
Uniqueness
Artemisinin is unique due to its endoperoxide bridge, which is responsible for its potent antimalarial activity . This structural feature is rare among natural compounds and is the key to its effectiveness against malaria parasites .
Properties
IUPAC Name |
(3S,3aR,4S,5aS,9bS)-4-hydroxy-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-7-9(16)4-5-15(3)6-10(17)11-8(2)14(18)19-13(11)12(7)15/h4-5,8,10-11,13,17H,6H2,1-3H3/t8-,10-,11+,13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHMMHZLDLBAKX-DBIGVJDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C=CC(=O)C(=C3C2OC1=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877833 | |
Record name | Artemisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481-05-0 | |
Record name | (-)-Artemisin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Artemisin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Artemisin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80877833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARTEMISIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1R67R7XWU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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